molecular formula C7H5NO B1313802 Furo[3,2-c]pyridine CAS No. 271-92-1

Furo[3,2-c]pyridine

Cat. No.: B1313802
CAS No.: 271-92-1
M. Wt: 119.12 g/mol
InChI Key: WJDMEHCIRPKRRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Furo[3,2-c]pyridine is a chemical compound with the molecular formula C7H5NO . It has been identified as a novel scaffold for potent and highly selective inhibitors of cdc-like kinases (CLKs) and efficient modulators of the Hedgehog signaling pathway .


Synthesis Analysis

The synthesis of this compound has been achieved through various methods. One approach involves starting with N-benzenesulfonylpiperidin-4-one in good yield . Another strategy involves the reaction of 1-substitued 4-hydroxy-6-methylpyridin-2 (1H)‐ones with various nitrostyrenes using triethylamine as a catalyst .


Molecular Structure Analysis

The molecular structure of this compound consists of a fused ring system containing a furan ring and a pyridine ring . The compound has a molecular weight of 119.12 g/mol .


Chemical Reactions Analysis

This compound has been involved in various chemical reactions. For instance, it has been used in the synthesis of new functionalized Furo[3,2-c]pyridin-4(5H)‐one derivatives . It has also been used in regioselective lithiations .


Physical and Chemical Properties Analysis

This compound has a density of 1.2±0.1 g/cm3, a boiling point of 197.9±13.0 °C at 760 mmHg, and a vapour pressure of 0.5±0.4 mmHg at 25°C . It has a molar refractivity of 34.5±0.3 cm3, a polar surface area of 26 Å2, and a molar volume of 99.6±3.0 cm3 .

Scientific Research Applications

Synthesis and Pharmacological Applications

  • Cytotoxic Agents : Furo[3,2-b]pyridine derivatives have been synthesized and evaluated for their cytotoxic properties against cancer cell lines, demonstrating potential as anticancer agents. A specific derivative showed encouraging growth inhibition and apoptosis-inducing potential in vitro (Dandamudi Sri Laxmi et al., 2020).
  • Kinase Inhibitors : The core structure has been utilized to develop highly selective inhibitors of protein kinases CLK and HIPK, illustrating the utility of Furo[3,2-b]pyridine as a central pharmacophore in kinase inhibitors (V. Němec et al., 2021).

Chemical Synthesis and Material Science

  • Polyheterocycles Synthesis : Demonstrated as a convenient unit for the synthesis of polyheterocycles, showcasing its utility in creating complex organic structures (Anthony Chartoire et al., 2008).
  • Organic Light-Emitting Diodes (OLEDs) : A novel furo[3,2-c]pyridine-based iridium complex has been developed for use in OLEDs, achieving over 30% external quantum efficiency. This highlights the material's potential in the development of high-performance OLEDs (Zhimin Yan et al., 2017).

Novel Functional Material Development

  • High-Performance OLED Materials : this compound-based phosphors have been designed for full-color OLED displays, indicating the broad applicability of these materials in next-generation electronic devices (Zhimin Yan et al., 2018).

Mechanism of Action

Target of Action

Furo[3,2-c]pyridine is primarily targeted towards Gram-positive bacteria . It has been used as a photosensitizer for specific imaging and photodynamic ablation of these bacteria .

Mode of Action

This compound-based photosensitizer, named LIQ-TF, shows near-infrared emission with high quantum yield, and high singlet oxygen (^1O2) and hydroxyl radical (˙OH) generation efficiency . This allows it to be used for specific imaging and photodynamic ablation of Gram-positive bacteria .

Biochemical Pathways

It’s known that photosensitizers like liq-tf can generate reactive oxygen species (ros) such as ^1o2 and ˙oh . These ROS can cause oxidative damage to cellular components, leading to cell death .

Pharmacokinetics

The presence of an additional nitrogen atom in the structure of this compound derivatives can lower the molecule’s lipophilicity, thus impacting its physiochemical properties such as aqueous solubility . This could potentially influence the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and bioavailability.

Result of Action

The primary result of this compound’s action is the photodynamic ablation of Gram-positive bacteria . This makes it a potential tool for combating multiple drug-resistant bacteria .

Action Environment

The presence of methoxy groups in the structure of this compound derivatives can improve the solubility and ensure low-cost wet methods . This suggests that the compound’s action could be influenced by factors such as solvent and temperature.

Safety and Hazards

Furo[3,2-c]pyridine is harmful if swallowed . It can cause skin and eye irritation and may cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

Furo[3,2-c]pyridine has shown great potential in various fields. For instance, it has been used as a photosensitizer for specific imaging and photodynamic ablation of Gram-positive bacteria, showing great potential for combating multiple drug-resistant bacteria . Furthermore, new synthetic strategies have been developed to expand the scope of application of active intermediate nitrostyrenes .

Biochemical Analysis

Biochemical Properties

Furo[3,2-c]pyridine plays a crucial role in several biochemical reactions. It has been found to interact with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound-based compounds have been shown to act as photosensitizers, which can generate reactive oxygen species upon light activation . These reactive oxygen species can then interact with cellular components, leading to oxidative stress and subsequent cellular responses. Additionally, this compound derivatives have been studied for their potential to inhibit specific enzymes, thereby modulating biochemical pathways and cellular processes .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound-based photosensitizers have been used in photodynamic therapy to target and destroy cancer cells by inducing apoptosis through the generation of reactive oxygen species . Furthermore, this compound derivatives have been shown to modulate the expression of genes involved in oxidative stress response, thereby impacting cellular metabolism and overall cell health .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and proteins, leading to changes in their activity and function. For instance, this compound-based compounds have been found to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent enzymatic reactions . Additionally, the generation of reactive oxygen species by this compound-based photosensitizers can lead to oxidative damage to cellular components, further influencing cellular processes and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that this compound-based photosensitizers remain stable under specific conditions, allowing for sustained generation of reactive oxygen species and prolonged cellular effects . The degradation of this compound over time can lead to a decrease in its efficacy, highlighting the importance of understanding its temporal dynamics in biochemical applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exert beneficial effects, such as the inhibition of specific enzymes and modulation of cellular processes . At high doses, this compound can induce toxic effects, including oxidative stress and cellular damage . Studies in animal models have demonstrated threshold effects, where the compound’s efficacy and toxicity are dose-dependent, emphasizing the need for careful dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in metabolic processes . For example, this compound derivatives have been shown to inhibit enzymes involved in oxidative stress response, thereby affecting the overall metabolic balance within cells . Understanding the metabolic pathways associated with this compound is crucial for elucidating its biochemical effects and potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical factors that influence its activity and function. This compound can interact with specific transporters and binding proteins, facilitating its uptake and distribution within cellular compartments . Additionally, the localization and accumulation of this compound within cells can impact its efficacy and toxicity, highlighting the importance of understanding its transport dynamics in biochemical research .

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, this compound-based photosensitizers have been shown to localize within mitochondria, where they generate reactive oxygen species and induce apoptosis in cancer cells . Understanding the subcellular localization of this compound is essential for elucidating its molecular mechanisms and optimizing its therapeutic potential.

Properties

IUPAC Name

furo[3,2-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO/c1-3-8-5-6-2-4-9-7(1)6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJDMEHCIRPKRRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1OC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90481687
Record name Furo[3,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90481687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

271-92-1
Record name Furo[3,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90481687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name furo[3,2-c]pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 4-chlorofuro[3,2-c]pyridine (10.0 g, 65.1 mmol) in acetic acid (130 mL) was added zinc (10.0 g, 153 mmol), and the mixture was heated under reflux for 2 hr and filtered. The filtrate was concentrated under reduced pressure. The residue was basified with 1M aqueous sodium hydroxide solution and extracted with ethyl acetate. The extract was dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure and the residue was purified by silica gel column chromatography (ethyl acetate) to give the title compound (5.67 g, yield 73%).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
130 mL
Type
solvent
Reaction Step One
Name
Quantity
10 g
Type
catalyst
Reaction Step One
Yield
73%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Furo[3,2-c]pyridine
Reactant of Route 2
Furo[3,2-c]pyridine
Reactant of Route 3
Furo[3,2-c]pyridine
Reactant of Route 4
Furo[3,2-c]pyridine
Reactant of Route 5
Furo[3,2-c]pyridine
Reactant of Route 6
Furo[3,2-c]pyridine
Customer
Q & A

Q1: What are the common synthetic routes to furo[3,2-c]pyridines?

A1: Several approaches exist for synthesizing furo[3,2-c]pyridines:

  • From Furopropenoic Acids: Substituted furopropenoic acids, prepared from aldehydes via Doebner's conditions, can be converted to azides and subsequently cyclized to furopyridones. These intermediates are then aromatized with phosphorus oxychloride to yield chloro derivatives of furo[3,2-c]pyridine. [, ]
  • From Carbohydrates: A gold(III)-catalyzed route utilizes protected 5-(1-alkynyl)-2,3-dihydropyran-4-one derivatives, accessible from monosaccharides, and H2O as a nucleophile to afford substituted chiral 3-formyl furans. These furans can be further transformed to furo[3,2-c]pyridines. [, ]
  • From Substituted Pyridines: Sonogashira coupling of 4-pyridyl nonaflates with terminal alkynes, followed by cyclization, provides access to furo[2,3-c]pyridines. Similarly, Sonogashira reactions of 4-alkoxy-substituted 3-pyridyl nonaflates provide a route to regioisomeric furo[3,2-c]pyridines. []
  • From Reissert Analogues: Dimethyl 5-isopropoxycarbonyl-4,5-dihydrothis compound-4-phosphonate, a Reissert analogue, undergoes Wittig-Horner reactions with aldehydes to yield this compound derivatives. []
  • From Cuprous Acetylides: The reaction of cuprous acetylides with aryl halides containing a nucleophilic ortho substituent offers a versatile route to this compound systems. []
  • From Active Methylene Isocyanides: Anion relay chemistry enables a [3 + 3]-annulation of active methylene isocyanides and conjugated ene-yne-ketones, offering a novel approach to this compound synthesis. []

Q2: What are some common electrophilic substitutions performed on this compound?

A2: this compound undergoes electrophilic substitutions at various positions:

  • Nitration: Nitration of this compound typically yields 2-nitrothis compound as the major product. []
  • Bromination and Chlorination: These reactions typically lead to the formation of 2,3-dihalo-2,3-dihydrothis compound derivatives. []

Q3: Can this compound be oxidized?

A3: Yes, oxidation with hydrogen peroxide generates this compound 5-oxide. This N-oxide can be further transformed into other derivatives, such as 4-chlorothis compound using phosphorus oxychloride. [, ]

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C7H5NO, and its molecular weight is 119.12 g/mol.

Q5: Is there any information available on the 13C NMR spectral characteristics of furo[3,2-c]pyridines?

A5: Yes, research has extensively analyzed the 13C NMR spectra of various 2- and 3-substituted this compound derivatives. These studies provide valuable insights into the substituent effects and variations in chemical shifts and coupling constants based on the position and nature of the substituents. []

Q6: Has this compound shown any promising biological activities?

A6: Yes, research suggests that this compound derivatives exhibit various biological activities, including:

  • Antipsychotic activity: Arylpiperazine derivatives incorporating the this compound scaffold display significant activity in blocking apomorphine-induced stereotypy and climbing, as well as in Sidman and conditioned avoidance response tests. []
  • Kappa-opioid receptor agonism: 4-[(Alkylamino)methyl]furo[3,2-c]pyridines demonstrate potent and selective agonist activity at the kappa-opioid receptor, with potential applications in pain management. []
  • Antibacterial activity: Amide and chalcone derivatives of this compound have shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria. [, ]

Q7: What structural features influence the biological activity of this compound derivatives?

A7: The biological activity is significantly impacted by the nature and position of substituents on the this compound core:

  • Arylpiperazine Derivatives: The length of the linker connecting the arylpiperazine moiety to the this compound ring influences antipsychotic activity. []
  • Kappa-Opioid Receptor Agonists: The type of basic moiety attached to the 4-[(alkylamino)methyl] group significantly affects kappa-opioid receptor agonist potency. []
  • Antibacterial Agents: The presence of specific substituents, such as methoxy groups, on the phenyl ring of chalcone derivatives enhances antibacterial activity. []

Q8: Have this compound derivatives been explored in materials science?

A8: Yes, this compound-based ligands have been utilized in the design of iridium complexes for organic light-emitting diodes (OLEDs):

  • High-performance OLEDs: The incorporation of a this compound moiety in iridium complexes leads to highly efficient green-emitting OLEDs with impressive external quantum efficiencies (EQEs) exceeding 30%. []
  • Tunable Emission Colors: Modifying the substituents on the this compound ligand allows for fine-tuning the emission color of the resulting iridium complexes, spanning the green to orange region of the visible spectrum. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.